MFCD06009478
Overview
Description
MFCD06009478 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06009478 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as in laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced purification techniques to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
MFCD06009478 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-chlorophenyl)-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN4S/c16-11-5-2-1-4-9(11)14-20-21-15(22(14)19)23-8-10-12(17)6-3-7-13(10)18/h1-7H,8,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCCTZITYJWOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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